9S-HODE (9(S)-hydroxy-10E,12Z-octadecadienoic acid) is an enzymatically derived oxylipin and a primary lipoxygenase (LOX) metabolite of linoleic acid [1]. As a highly specific stereoisomer, it functions as a critical biomarker for targeted lipidomics, a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), and a potent lipid mediator in cellular signaling pathways [2]. For procurement professionals and analytical chemists, securing stereochemically pure 9S-HODE is essential for liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, where it serves as a definitive calibration standard to distinguish enzyme-catalyzed lipid peroxidation from non-enzymatic free-radical degradation [3].
Substituting 9S-HODE with racemic 9-HODE, its enantiomer 9R-HODE, or its regioisomer 13S-HODE fundamentally compromises analytical accuracy and biological assay integrity [1]. Enzymatic lipid oxidation specifically generates the S-enantiomer, whereas non-enzymatic autoxidation produces a racemic mixture; thus, utilizing the exact 9S-HODE standard is mandatory to quantify LOX-specific activity[2]. Furthermore, minor structural deviations dictate biological activity: for instance, 9S-HODE actively induces ferroptosis in specific cancer models, a function entirely absent in both 9R-HODE and 13S-HODE [3]. Using crude linoleic acid oxidation mixtures or generic HODE substitutes will lead to assay failure, irreproducible receptor binding data, and misinterpretation of lipidomic profiles.
In comparative viability assays using E0771 breast cancer cells, 9S-HODE demonstrated potent tumor-suppressive activity by inducing ferroptosis [1]. In stark contrast, treatment with the exact regioisomer (13S-HODE) or the opposite enantiomer (9R-HODE) completely failed to suppress cell growth or induce cell death[1].
| Evidence Dimension | Induction of ferroptosis and cell growth suppression |
| Target Compound Data | 9S-HODE actively induces ferroptosis and suppresses cancer cell viability. |
| Comparator Or Baseline | 13S-HODE and 9R-HODE (0% induction of ferroptosis; completely eliminated suppressive ability). |
| Quantified Difference | Complete presence vs. absolute absence of ferroptotic activity based solely on chirality and hydroxyl positioning. |
| Conditions | E0771 breast cancer cell viability assay in vitro. |
Validates the necessity of purchasing enantiomerically pure 9S-HODE for mechanistic studies of lipid-driven ferroptosis, as closely related analogs are biologically inert in this pathway.
The ratio of 9S-HODE to 9R-HODE is the standard metric for distinguishing enzyme-catalyzed lipid peroxidation from free-radical autoxidation [1]. In biological samples (e.g., raw tissue), LOX activity yields a highly skewed 9S:9R enantiomeric ratio (measured at 4.2:1), whereas thermal or free-radical oxidation drives the ratio toward a racemic 1:1 mixture [1].
| Evidence Dimension | 9S/9R Enantiomeric Ratio |
| Target Compound Data | High 9S-HODE prevalence (ratio >4.0) indicates specific LOX enzymatic activity. |
| Comparator Or Baseline | Racemic mixture (~1.0 ratio) indicates non-enzymatic free radical oxidation. |
| Quantified Difference | >4-fold difference in enantiomeric distribution depending on the specific oxidation pathway. |
| Conditions | Chiral LC-MS/MS analysis of lipid extracts from raw vs. cooked tissue. |
Procurement of pure 9S-HODE and 9R-HODE standards is strictly required for analytical labs to establish chiral calibration curves and accurately diagnose oxidative stress mechanisms.
When evaluating linoleic acid metabolism, mouse Alox15b predominantly synthesizes 9S-HODE, whereas the human ortholog ALOX15B primarily generates 13S-HODE [1]. This species-specific divergence requires the exact regioisomer standard to accurately quantify enzyme kinetics and product formation in preclinical models [1].
| Evidence Dimension | Primary enzymatic product formation from linoleic acid |
| Target Compound Data | 9S-HODE is the major product of mouse Alox15b. |
| Comparator Or Baseline | 13S-HODE is the major product of human ALOX15B. |
| Quantified Difference | Distinct primary regioisomer generation based on species ortholog expression. |
| Conditions | In vitro recombinant LOX activity assays analyzed via combined NP/CP-HPLC. |
Researchers transitioning between murine models and human cell lines must procure 9S-HODE to accurately track species-specific lipoxygenase metabolism.
Used as an absolute quantitative standard to determine the 9S/9R ratio in tissue extracts, enabling the differentiation of LOX-mediated enzymatic signaling from generalized oxidative stress[1].
Applied as a specific lipid mediator in cell culture models to study ferroptotic cell death pathways, where its exact stereochemistry is required for receptor/effector engagement [2].
Utilized as the primary product standard when assaying murine Alox15b activity or screening novel LOX inhibitors in mouse-derived in vitro models [3].
Irritant